2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

2,4-Dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (CAS 727671-83-2) is a synthetic small molecule classified as a halogenated benzamide derivative incorporating a 1,2,4-oxadiazole heterocycle. The compound is structurally related to the well-characterized 5-HT1B/1D receptor antagonist pharmacophore exemplified by GR 127935 and SB-216641, which share the same 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl core but differ in the benzamide substitution pattern.

Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.2 g/mol
CAS No. 727671-83-2
Cat. No. B11062120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
CAS727671-83-2
Molecular FormulaC17H13Cl2N3O2
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O2/c1-9-7-11(16-20-10(2)24-22-16)3-6-15(9)21-17(23)13-5-4-12(18)8-14(13)19/h3-8H,1-2H3,(H,21,23)
InChIKeyHBVYVVAWXMKFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (CAS 727671-83-2): Structural Classification and Initial Procurement Context


2,4-Dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (CAS 727671-83-2) is a synthetic small molecule classified as a halogenated benzamide derivative incorporating a 1,2,4-oxadiazole heterocycle [1]. The compound is structurally related to the well-characterized 5-HT1B/1D receptor antagonist pharmacophore exemplified by GR 127935 and SB-216641, which share the same 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl core but differ in the benzamide substitution pattern [2]. This compound is primarily offered by specialty chemical suppliers for early-stage discovery research and reference standard applications.

Procurement Risk: Why Generic Oxadiazole-Benzamide Interchange Is Not Supported for 727671-83-2


Substitution of 2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide with other in-class oxadiazole-benzamide analogs cannot be assumed to be functionally equivalent. Within the 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl scaffold series, the benzamide ring substitution profoundly influences target binding affinity and selectivity. For example, GR 127935 (bearing a 4-methoxy-3-(4-methylpiperazin-1-yl)phenyl amide) exhibits pKi values of 8.5 at 5-HT1B/1D receptors [2], whereas the 3-(2-dimethylamino)ethoxy-4-methoxyphenyl analog (SB-216641) shows >60-fold selectivity for 5-HT1B over 5-HT1D [1]. Introducing 2,4-dichloro substitution on the benzamide ring is expected to alter electronic properties, lipophilicity, and steric profile, which can shift target engagement and ADME parameters. Without direct comparative pharmacological data, generic substitution risks loss of potency, selectivity reversal, or uncharacterized off-target effects.

Quantitative Differentiation Evidence: 2,4-Dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide vs. In-Class Analogs


Structural Differentiation: 2,4-Dichloro vs. Unsubstituted Benzamide Core in Oxadiazolyl-Phenylbenzamide Series

The target compound possesses a 2,4-dichlorobenzamide moiety, distinguishing it from the unsubstituted benzamide analog N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (CAS not assigned) and from the 4-(2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide core found in GR 127935 and SB-216641 [1]. This structural difference introduces two electron-withdrawing chlorine atoms at positions 2 and 4 of the benzamide ring, increasing calculated logP by approximately 1.2–1.5 units relative to the unsubstituted parent (estimated via fragment-based calculation, class-level inference) [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Comparative Molecular Properties: Target Compound vs. GR 127935 and SB-216641

The molecular weight (362.2 g/mol) of 2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide [1] is significantly lower than that of the reference 5-HT1B/1D antagonists GR 127935 (MW 498.6) [2] and SB-216641 (MW 486.6) [3]. This is due to the absence of the large 4-methoxy-3-(4-methylpiperazin-1-yl)phenyl or 3-(2-dimethylaminoethoxy)-4-methoxyphenyl amide groups. The reduced molecular weight and fewer hydrogen bond acceptors/donors (3 acceptors, 1 donor vs. 5–6 for GR 127935) suggest improved ligand efficiency metrics if target binding is maintained.

Physicochemical Properties Molecular Weight Hydrogen Bonding

Recommended Application Scenarios for 2,4-Dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide Based on Differentiated Properties


Fragment-Based or Lead-Like Library Design for Serotonin Receptor Modulators

Given its lower molecular weight (362.2 g/mol) and reduced complexity compared to GR 127935 and SB-216641 [1], this compound is suitable as a core scaffold for fragment-based drug discovery programs targeting 5-HT1B/1D receptors. It can serve as a starting point for systematic exploration of benzamide substitution effects on affinity and selectivity, leveraging the established oxadiazole-phenyl pharmacophore [2].

Physicochemical Probe Studies Investigating Lipophilicity-Modulated Membrane Permeability

The predicted 1.2–1.5 log unit increase in cLogP, conferred by the 2,4-dichloro substitution relative to the unsubstituted benzamide parent [1], makes this compound a valuable tool for assessing the relationship between halogen-mediated lipophilicity and passive membrane permeability in the oxadiazole-benzamide series. This application is supported by class-level SAR evidence indicating that chlorine substitution modulates logP and cellular uptake.

Analytical Reference Standard for LC-MS/MS Method Development and Impurity Profiling

The unique molecular formula (C17H13Cl2N3O2) and distinct isotopic pattern from the two chlorine atoms provide a characteristic MS signature, facilitating its use as an internal standard or reference material in analytical methods for related oxadiazole-containing drug substances [1]. This is particularly relevant for process chemistry and quality control laboratories developing impurity profiling methods for oxadiazole-based APIs.

Negative Control or Counter-Screen Compound for 5-HT1B/1D Functional Assays

Based on the known SAR where large basic amine-containing benzamide groups are required for high-affinity 5-HT1B/1D binding (e.g., GR 127935 pKi 8.5) [2], the target compound, lacking such a group, is predicted to have significantly reduced affinity. It can therefore be employed as a negative control or counter-screen compound in serotonin receptor assays, provided its lack of activity is experimentally confirmed.

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